![molecular formula C9H7ClN2 B131787 2-Chloro-5-methyl-1,6-naphthyridine CAS No. 140692-93-9](/img/structure/B131787.png)
2-Chloro-5-methyl-1,6-naphthyridine
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Overview
Description
2-Chloro-5-methyl-1,6-naphthyridine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is commonly used in research and development .
Synthesis Analysis
The synthesis of 2-Chloro-5-methyl-1,6-naphthyridine can be achieved through several methods. One method involves the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of 2-chloro-5-nitropyridine . Another method involves the condensation of N-(pyridine-3-yl) acetamide in the presence of dimethylformamide and phosphorous oxychloride through Vilsmeir – Haack cyclization .Molecular Structure Analysis
The InChI code for 2-Chloro-5-methyl-1,6-naphthyridine is 1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-5-methyl-1,6-naphthyridine is a solid at room temperature with a melting point of 96 - 98°C .Scientific Research Applications
Anticancer Properties
2-Chloro-5-methyl-1,6-naphthyridine exhibits potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit tumor growth and induce apoptosis. Mechanistically, it may interfere with DNA replication or disrupt cellular signaling pathways crucial for cancer cell survival .
Anti-HIV Activity
Functionalized 1,6-naphthyridines, including derivatives of 2-Chloro-5-methyl-1,6-naphthyridine, have shown promise as anti-HIV agents. These compounds may target viral enzymes or interfere with viral entry into host cells. Their specific mechanisms of action warrant further investigation .
Anti-Microbial Properties
Certain 1,6-naphthyridines possess antimicrobial activity. While more studies are needed to explore the exact role of 2-Chloro-5-methyl-1,6-naphthyridine in this context, its structural features suggest potential interactions with microbial targets .
Analgesic Effects
Although research on this aspect is limited, some 1,6-naphthyridine derivatives have demonstrated analgesic properties. Investigating the analgesic potential of 2-Chloro-5-methyl-1,6-naphthyridine could provide valuable insights for pain management .
Anti-Inflammatory Activity
Inflammation plays a critical role in various diseases. Certain 1,6-naphthyridines exhibit anti-inflammatory effects by modulating inflammatory pathways. While specific data on 2-Chloro-5-methyl-1,6-naphthyridine are scarce, it’s an avenue worth exploring .
Antioxidant Capacity
Antioxidants protect cells from oxidative stress and damage. Although direct evidence for 2-Chloro-5-methyl-1,6-naphthyridine’s antioxidant activity is lacking, its structural features suggest potential radical-scavenging properties .
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-methyl-1,6-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLQMYQERZRRTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391841 |
Source
|
Record name | 2-chloro-5-methyl-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-1,6-naphthyridine | |
CAS RN |
140692-93-9 |
Source
|
Record name | 2-chloro-5-methyl-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 2-Chloro-5-methyl-1,6-naphthyridine in the development of novel cAMP PDE III inhibitors?
A1: 2-Chloro-5-methyl-1,6-naphthyridine serves as a crucial starting material for synthesizing a series of 1,6-naphthyridin-2(1H)-one derivatives, which exhibit inhibitory activity against cAMP PDE III []. The research highlights the use of 2-Chloro-5-methyl-1,6-naphthyridine as a foundation for structural modifications aimed at improving the potency and selectivity of these inhibitors. By replacing the chloro group with various nucleophiles, researchers were able to explore structure-activity relationships and identify promising candidates for further development.
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